N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine
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Overview
Description
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine is a synthetic organic compound with the molecular formula C14H14N4O It is characterized by the presence of a quinazoline core, a furan ring, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, with formamide or its derivatives under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a nucleophilic substitution reaction, where a furan-2-ylmethyl halide reacts with the quinazoline core.
Methylation: The final step involves the methylation of the amino group on the quinazoline core using methyl iodide or a similar methylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The quinazoline core can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The amino groups can participate in nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives.
Scientific Research Applications
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparison with Similar Compounds
N4-[(furan-2-yl)methyl]-N2-methylquinazoline-2,4-diamine can be compared with other similar compounds, such as:
N4-(2-furylmethyl)-N2-methylquinazoline-2,4-diamine: Similar structure but different substitution pattern.
N4-(furan-2-ylmethyl)-N2-ethylquinazoline-2,4-diamine: Similar structure but with an ethyl group instead of a methyl group.
N4-(furan-2-ylmethyl)-N2-methylquinazoline-2,4-diamine hydrochloride: The hydrochloride salt form of the compound.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both the furan ring and the quinazoline core, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-N-(furan-2-ylmethyl)-2-N-methylquinazoline-2,4-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-15-14-17-12-7-3-2-6-11(12)13(18-14)16-9-10-5-4-8-19-10/h2-8H,9H2,1H3,(H2,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTYQWIBCJBJSLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=CC=CC=C2C(=N1)NCC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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